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molecular formula C11H15NO B184601 N-(4-isopropylphenyl)acetamide CAS No. 5702-74-9

N-(4-isopropylphenyl)acetamide

Cat. No. B184601
M. Wt: 177.24 g/mol
InChI Key: BQZWLSZGPBNHDA-UHFFFAOYSA-N
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Patent
US07540978B2

Procedure details

Acetic anhydride (26.0 g, 254 mmol) is slowly added dropwise to a solution of 4-isopropylaniline (17.2 g, 127 mmol) in 80 ml of chloroform. In the course of this, intense heating of the reaction mixture occurs. On completion of the dropwise addition, the mixture is stirred at room temperature for another 2 h. The reaction mixture is concentrated to dryness and the resulting, reddish-white solid is recrystallized from hexane.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[CH:8]([C:11]1[CH:17]=[CH:16][C:14]([NH2:15])=[CH:13][CH:12]=1)([CH3:10])[CH3:9]>C(Cl)(Cl)Cl>[C:5]([NH:15][C:14]1[CH:16]=[CH:17][C:11]([CH:8]([CH3:10])[CH3:9])=[CH:12][CH:13]=1)(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
17.2 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(N)C=C1
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for another 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
In the course of this, intense heating of the reaction mixture
ADDITION
Type
ADDITION
Details
On completion of the dropwise addition
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the resulting, reddish-white solid is recrystallized from hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(=O)NC1=CC=C(C=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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